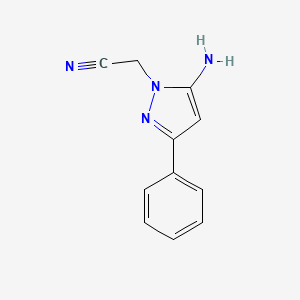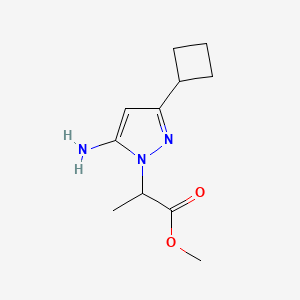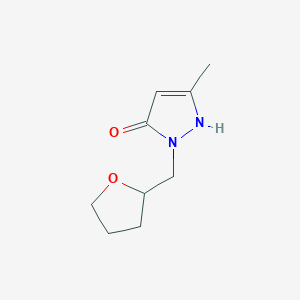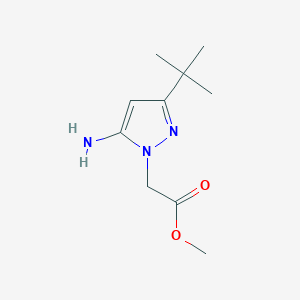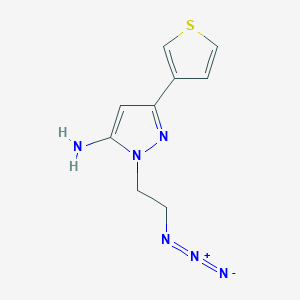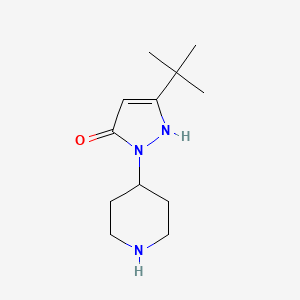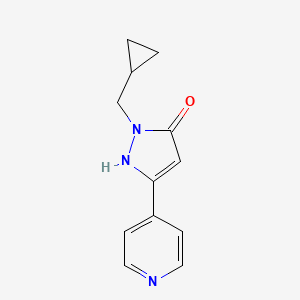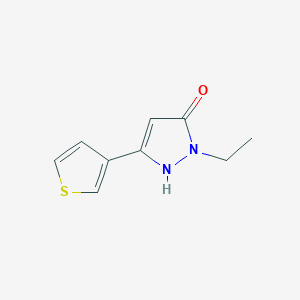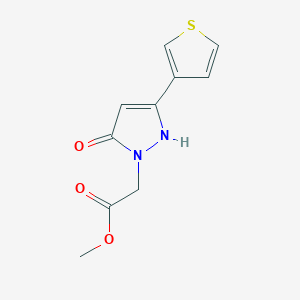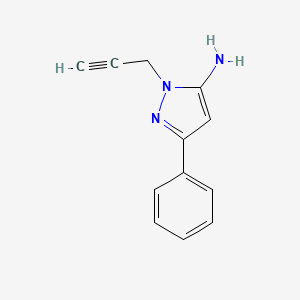
1-(2-aminoetil)-3-(piridin-2-il)-1H-pirazol-5-ol
Descripción general
Descripción
1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as AE-PP, is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. It is a derivative of pyrazole, an aromatic heterocyclic compound containing nitrogen, and has been found to possess a variety of biological activities. AE-PP has been studied for its potential as an anti-inflammatory, anti-cancer, and antifungal agent, among other applications. In addition, it has been studied for its potential to act as a catalyst in chemical reactions, and its ability to act as a prodrug, which can be converted into an active form upon entering the body.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
1-(2-aminoetil)-3-(piridin-2-il)-1H-pirazol-5-ol: es un compuesto que ha llamado la atención en la industria farmacéutica debido a su potencial como ingrediente farmacéutico activo (API) . La estructura del compuesto, que incluye tanto anillos de piridina como de pirazol, es propicia para la unión con varios objetivos biológicos, lo que lo convierte en un andamiaje valioso para el desarrollo de fármacos. Sus aplicaciones incluyen:
Ciencia de materiales
Las características estructurales de This compound lo convierten en un candidato para aplicaciones de ciencia de materiales . Su sistema bicíclico rígido se puede utilizar en:
Mecanismo De Acción
The exact mechanism of action of 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol has been shown to have anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have antifungal activity by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal activity, as well as the ability to act as a catalyst in chemical reactions. In addition, it has been found to have anti-oxidant, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it can be used as a catalyst in chemical reactions, and can act as a prodrug, which can be converted into an active form upon entering the body. However, there are some limitations to using 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol in laboratory experiments. It is not soluble in organic solvents, and is only slightly soluble in water. In addition, it is relatively expensive, and its effects are not fully understood.
Direcciones Futuras
The potential applications of 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol are numerous, and there are many possible directions for future research. Some potential future directions include further studies into the compound’s anti-inflammatory, anti-cancer, and antifungal activities, as well as its potential to act as a catalyst in chemical reactions. In addition, further research into the compound’s anti-oxidant, anti-fungal, and anti-bacterial properties could be beneficial. Finally, further studies into the compound’s potential to act as a prodrug could lead to new therapeutic applications.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-4-6-14-10(15)7-9(13-14)8-3-1-2-5-12-8/h1-3,5,7,13H,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDDMCISDITGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



